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molecular formula C6H7N3O3 B8350492 1,4-Dihydro-5-hydroxy-4-oxo-2-pyridinecarboxylic acid, hydrazide

1,4-Dihydro-5-hydroxy-4-oxo-2-pyridinecarboxylic acid, hydrazide

Cat. No. B8350492
M. Wt: 169.14 g/mol
InChI Key: KIDVXDFSLNXGEA-UHFFFAOYSA-N
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Patent
US04743685

Procedure details

The crude 1,4-dihydro-4-oxo-5-(phenylmethoxy)-2-pyridinecarboxylic acid, hydrazide, trifluoroacetate (1:2) salt was dissolved in 250 ml of acetonitrile and stirred with cooling for 1 hour. The crystals were then filtered off and resuspended in 600 ml of acetonitrile. Bis(trimethylsilyl)acetamide (135 ml) was added followed by 28 g of 10% palladium on charcoal. Then hydrogen was passed through the stirred solution. The hydrogenation was complete after 90 minutes. After filtration, 70 ml of methanol and 2 ml of acetic acid were added. After stirring overnight, the crystals formed were filtered off, yielding 19.4 g of the title compound, melting point 290°-340° C., dec.
Name
1,4-dihydro-4-oxo-5-(phenylmethoxy)-2-pyridinecarboxylic acid, hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]([O:8]CC2C=CC=CC=2)=[CH:6][NH:5][C:4]([C:16]([NH:18][NH2:19])=[O:17])=[CH:3]1.FC(F)(F)C([O-])=O>C(#N)C>[OH:8][C:7]1[C:2](=[O:1])[CH:3]=[C:4]([C:16]([NH:18][NH2:19])=[O:17])[NH:5][CH:6]=1

Inputs

Step One
Name
1,4-dihydro-4-oxo-5-(phenylmethoxy)-2-pyridinecarboxylic acid, hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=C(NC=C1OCC1=CC=CC=C1)C(=O)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)[O-])(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The crystals were then filtered off
ADDITION
Type
ADDITION
Details
Bis(trimethylsilyl)acetamide (135 ml) was added
FILTRATION
Type
FILTRATION
Details
After filtration, 70 ml of methanol and 2 ml of acetic acid
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the crystals formed
FILTRATION
Type
FILTRATION
Details
were filtered off

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
OC=1C(C=C(NC1)C(=O)NN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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